molecular formula C7H8N2O4S B1361552 N-Methyl-4-nitrobenzenesulfonamide CAS No. 6319-45-5

N-Methyl-4-nitrobenzenesulfonamide

Cat. No. B1361552
CAS RN: 6319-45-5
M. Wt: 216.22 g/mol
InChI Key: IHIJFQRUYCEKCZ-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has an average mass of 216.214 Da and a monoisotopic mass of 216.020477 Da . It is also known by other names such as Benzenesulfonamide, N-methyl-4-nitro-, and methyl [(4-nitrophenyl)sulfonyl]amine .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group (NO2) and a sulfonamide group (SO2NH2). The sulfonamide group is further substituted with a methyl group (CH3) .


Physical And Chemical Properties Analysis

N-Methyl-4-nitrobenzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 377.7±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 182.3±28.4 °C . The compound has a molar refractivity of 49.9±0.4 cm3, a polar surface area of 100 Å2, and a molar volume of 151.9±3.0 cm3 .

Scientific Research Applications

1. Versatility in the Preparation of Secondary Amines

N-Methyl-4-nitrobenzenesulfonamide shows significant versatility in the preparation of secondary amines. Nitrobenzenesulfonamides, such as N-Methyl-4-nitrobenzenesulfonamide, can be alkylated smoothly to produce N-alkylated sulfonamides. These compounds can then be deprotected to yield secondary amines, offering a valuable method in amine synthesis (Fukuyama et al., 1995).

2. Role in Synthesis of Novel Cytotoxic Agents

N-Methyl-4-nitrobenzenesulfonamide derivatives have been evaluated as potential hypoxic cell selective cytotoxic agents. Specific derivatives exhibit selective toxicity towards hypoxic cancer cells, making them candidates for targeted cancer therapies (Saari et al., 1991).

3. In Computational and Structural Chemistry

The compound has been utilized in computational chemistry for structure characterization and analysis. Studies have focused on understanding the intermolecular interactions and electronic properties of related sulfonamide molecules, contributing to the field of molecular design and drug discovery (Murthy et al., 2018).

4. In Electrochemical Studies

Electrochemical behavior of N-Methyl-4-nitrobenzenesulfonamide has been a subject of study, providing insights into the redox properties of sulfonamides. These studies have implications in understanding the stability and reactivity of these compounds, which is valuable in various chemical processes (Asirvatham & Hawley, 1974).

5. Investigating Hydrolysis Mechanisms

Research has also been conducted to understand the hydrolysis mechanisms of nitrobenzenesulfonamides. This is crucial for predicting the behavior of these compounds in various chemical environments, which can impact their application in synthetic chemistry (Cox, 1997).

properties

IUPAC Name

N-methyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFQRUYCEKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283359
Record name N-Methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-nitrobenzenesulfonamide

CAS RN

6319-45-5
Record name 6319-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-nitrobenzenesulfonyl chloride (5 g, 22.56 mmol) in ether (250 ml), methylamine (5 ml, 40% aq. solution, 56.4 mmol) was added, and the mixture was stirred at room temperature. After 16 hr. the reaction mixture was concentrated to remove the solvent and the residue was resuspended in methylene chloride. After washing with 2N HCl and brine, the organic fractions were dried (MgSO4), filtered and concentrated to give N-methyl-4-nitrobenzenesulfonamide (4.8 g, 98%): mp (DSC) 109° C. Anal Calc'd. for C7H8N2O4S: C, 38.89; H, 3.73; N, 12.96. Found: C, 38.83; H, 3.72; N, 12.96.
Quantity
5 g
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5 mL
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250 mL
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Synthesis routes and methods II

Procedure details

To an ice cold solution of 4-nitrobenzenesulfonyl chloride (2.7 g, 12 mmol) and triethylamine (27 mmol) in 60 mL of dry THF was added methylamine (8 mL of a 2 M solution in THF, 16 mmol). The mixture was stirred at room temperature overnight. Brine was added and the reaction solution was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to yield 4-nitrobenzenesulfonic acid methylamide as an oil. The crude material was used in the subsequent reaction without further purification.
[Compound]
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Brine
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Synthesis routes and methods III

Procedure details

Methylamine (2 M in tetrahydrofuran) (24 mL, 47.5 mmol) was added to an ambient temperature solution of p-nitrobenzenesulfonyl chloride (3.5 g, 15.8 mmol) in tetrahydrofuran (30 mL). After stirring at ambient temperature for 30 min, the reaction mixture was poured into water and extracted with ethyl aceate. The organic phase was dried (magnesium sulfate) and concentrated to afford N-methyl-4-nitrobenzenesulfonamide which was used without further purification.
Quantity
24 mL
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3.5 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
L García‐Río, JR Leis, JA Moreira… - Journal of physical …, 1998 - Wiley Online Library
… Sulfonamides substituted with electron-withdrawing groups were prepared as exemplified for N-methyl-4nitrobenzenesulfonamide as follows. Methylamine solution in THF (Aldrich) (…
Number of citations: 12 onlinelibrary.wiley.com
R De Marco, M Spinella, A De Lorenzo… - Organic & …, 2013 - pubs.rsc.org
… This last experiment confirmed the usefulness of the N-acyl-N-methyl-4-nitrobenzenesulfonamide function as an activating agent of the carboxyl function also for the carboxyl function of …
Number of citations: 13 pubs.rsc.org
L García-Río, JR Leis, JA Moreira… - Journal of the Chemical …, 1998 - pubs.rsc.org
The kinetics of the nitrosation reaction of several substituted sulfonamides and of the denitrosation of the resulting products have been studied. The denitrosation rate is first-order with …
Number of citations: 18 pubs.rsc.org
MVB Zanoni, NR Stradiotto - Journal of electroanalytical chemistry and …, 1991 - Elsevier
… The electrochemical reduction of N-methyl-4-nitrobenzenesulfonamide … the cleavage of the SN bond did not occur for the reduction of the N, N-di-N-methyl-4-nitrobenzenesulfonamide …
Number of citations: 14 www.sciencedirect.com
E Belsito, ML Di Gioia, A Greco, A Leggio… - The Journal of …, 2007 - ACS Publications
… Unexpectedly, the main reaction product was N-methyl-4-nitrobenzenesulfonamide. … -β 3 -amino acid rather than N-methyl-4-nitrobenzenesulfonamide. The catalyst system triethylamine/…
Number of citations: 39 pubs.acs.org
R Mruk, S Prehl, R Zentel - Macromolecular Chemistry and …, 2004 - Wiley Online Library
… N-(6-Bromohexyl)-N-methyl-4-nitrobenzenesulfonamide A mixture of 20 g (92.5 mmol) N-methyl-4-nitrobenzenesulfonamide, 180.5 g (740 mmol) 1,6-dibromohexane, 51.1 g (370 mmol…
Number of citations: 12 onlinelibrary.wiley.com
L DeSelm, B Huck, R Lan, C Neagu… - Journal of Medicinal …, 2021 - ACS Publications
… amino alcohols as building blocks and, indeed, sequential tosylation of the boc-protected amino alcohol, followed by nucleophilic addition of N-methyl-4-nitrobenzenesulfonamide, and …
Number of citations: 6 pubs.acs.org
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com
H Togo, Y Hoshina, T Muraki… - The Journal of …, 1998 - ACS Publications
Sulfonamides of primary amines bearing an aromatic ring at the γ-position were treated with (diacyloxyiodo)arenes and iodine under irradiation conditions with a tungsten lamp to give …
Number of citations: 126 pubs.acs.org
H Liu, YL Zhu, Z Li - Nature Communications, 2019 - nature.com
… But N-methyl-4-nitrobenzenesulfonamide and N-methyl-4-acetamidobenzenesulfonamide gave no product at all (Table 1, entry 16–17). Surprisingly, saccharin (2m), a sulfonamide that …
Number of citations: 6 www.nature.com

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